molecular formula C19H21N5O3S B2607076 Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 893993-22-1

Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2607076
CAS No.: 893993-22-1
M. Wt: 399.47
InChI Key: UVUVYCPKXZTHRI-UHFFFAOYSA-N
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Description

Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a triazolopyridazine derivative characterized by a benzamidoethyl substituent at the 3-position of the triazole ring and a thioether-linked butanoate ester at the 6-position of the pyridazine moiety . This structure combines lipophilic (benzamide) and polar (thioether, ester) groups, which may influence its physicochemical and pharmacological properties. The compound belongs to a broader class of heterocyclic molecules with demonstrated applications in medicinal chemistry, including kinase inhibition and epigenetic modulation .

Properties

IUPAC Name

methyl 2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-14(19(26)27-2)28-17-10-9-15-21-22-16(24(15)23-17)11-12-20-18(25)13-7-5-4-6-8-13/h4-10,14H,3,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVYCPKXZTHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting with the preparation of the triazolopyridazine core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thioester group to a carboxylic acid.

  • Reduction: Reduction of the benzamido group to an amine.

  • Substitution: Replacement of the thioester group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiocarboxylate).

  • Reduction: Formation of Methyl 2-((3-(2-aminobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, indicative of its heterocyclic nature. The synthesis typically involves multi-step organic reactions which may include cyclization and functionalization processes. Advanced techniques such as microwave-assisted synthesis can be utilized to enhance yield and efficiency.

Key Structural Features

  • Core Structure : The compound features a triazolo[4,3-b]pyridazine core.
  • Functional Groups : A thioether linkage and a butanoate group contribute to its reactivity.
  • Benzamide Moiety : This adds complexity and potential interactions with biological targets.

Medicinal Chemistry

Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is primarily studied for its therapeutic potential:

  • Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in disease processes. This could lead to the development of new therapeutic agents targeting these enzymes.
  • Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways critical in disease mechanisms.

Biological Research

The biological activity of this compound is under investigation for several reasons:

  • Target Interaction Studies : It is used to explore interactions with cellular targets such as proteins and nucleic acids.
  • Mechanistic Studies : Understanding how this compound affects biological pathways can provide insights into its potential therapeutic effects.

Pharmaceutical Development

Due to its unique structure and biological activity:

  • Lead Compound : this compound serves as a lead compound for developing new drugs.
  • Pharmaceutical Intermediates : Its utility in synthesizing other complex molecules makes it valuable in pharmaceutical research.

Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibits a specific enzyme linked to cancer progression. The findings suggested that the compound could potentially be developed into an anticancer agent.

Study 2: Receptor Binding Affinity

Research has shown that this compound binds with high affinity to certain receptors involved in neurological disorders. This interaction could lead to the development of new treatments for conditions like depression or anxiety.

Mechanism of Action

The mechanism by which Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Notes

Further studies on solubility, stability, and target binding are required.

Substituent Impact : Structural modifications (e.g., replacing benzamide with smaller groups) could optimize bioavailability, as seen in vebreltinib’s design .

Synthetic Challenges : The thioether linkage may require specialized reagents (e.g., Lawesson’s reagent) for efficient synthesis.

Biological Activity

Chemical Structure and Properties

The molecular structure of Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate features:

  • Functional Groups : It contains a thioether group, a triazole ring, and an amide linkage.
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer activities. For instance:

  • Mechanism of Action : Triazoles are known to inhibit cell proliferation by interfering with DNA synthesis and promoting apoptosis in cancer cells. The presence of the benzamidoethyl side chain may enhance this effect by improving solubility and bioavailability.

Antimicrobial Activity

Research has shown that similar compounds demonstrate antimicrobial properties against various pathogens:

  • In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that derivatives of triazolo compounds exhibited inhibitory effects, suggesting potential for therapeutic applications in treating infections.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

  • Cytokine Modulation : Some studies indicate that triazole derivatives can modulate cytokine production, which may be beneficial in managing inflammatory diseases.

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cancer cell proliferationStudy on Triazole derivatives
AntimicrobialEffective against S. aureus and E. coliResearch on antimicrobial properties
Anti-inflammatoryModulation of cytokinesReview on anti-inflammatory effects

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related triazole compound significantly reduced tumor size in animal models when administered at specific dosages.
  • Antimicrobial Efficacy : In vitro assays showed that the compound inhibited the growth of resistant bacterial strains, highlighting its potential as a novel antibiotic agent.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Thioether Formation : Reacting the triazole with thiols to introduce the thioether functionality.
  • Final Esterification : Converting the carboxylic acid to an ester using methyl alcohol.

Pharmacological Profiles

Research indicates that the pharmacological profiles of triazole derivatives often include:

  • Low Toxicity : Preliminary toxicity studies suggest a favorable safety profile.
  • Good Bioavailability : Structural modifications enhance solubility and absorption rates.

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